molecular formula C17H15NO2S B2933808 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole CAS No. 551921-26-7

3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole

Cat. No.: B2933808
CAS No.: 551921-26-7
M. Wt: 297.37
InChI Key: PWKJBIKBEYIDCX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole (CAS 551921-26-7) is a high-purity isoxazole derivative supplied for research and development purposes. Isoxazole rings are privileged structures in medicinal chemistry due to their diverse biological activities . This compound features a phenylsulfanyl methyl substituent, making it a valuable intermediate for synthesizing more complex molecules and exploring structure-activity relationships. Research into analogous isoxazole and isoxazoline derivatives has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and insecticidal properties . Furthermore, such heterocyclic compounds play a significant role in coordination chemistry as ligands for synthesizing metal complexes with various biological applications . This product is intended for research purposes by qualified personnel only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers should refer to the material safety data sheet (MSDS) for safe handling and storage procedures.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(phenylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKJBIKBEYIDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization with phenylsulfanyl methyl ketone in the presence of a base such as sodium ethoxide to yield the desired isoxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl methyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazoles.

Scientific Research Applications

Scientific Research Applications

3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole serves as a versatile building block in the synthesis of complex molecules, with applications spanning chemistry, biology, and medicine. It is also utilized in the development of new materials and specialty chemicals.

This compound is of interest because of its potential pharmacological properties. Isoxazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Isoxazole derivatives, including this compound, have demonstrated promising antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The table below summarizes the antimicrobial activity of the compound:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

These results suggest the potential of this compound in treating infections caused by these pathogens, especially at lower concentrations.

Anticancer Activity

This compound has shown cytotoxic effects in in vitro studies using human cancer cell lines, such as MCF7 (breast cancer) and HL-60 (promyelocytic leukemia). The compound induces apoptosis by modulating pro-apoptotic and anti-apoptotic proteins like Bcl-2 and Bax. The compound exhibited a dose-dependent decrease in cell viability with IC50 values ranging from 30 to 50 μM for MCF7 cells and approximately 40 μM for HL-60 cells.

Anti-inflammatory Activity

Isoxazoles are known for their anti-inflammatory properties. this compound has reduced pro-inflammatory cytokines (TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

Antimicrobial Efficacy: A study evaluated the antibacterial activity of isoxazole derivatives, including this compound, and suggested that modifications in the phenyl group significantly enhance antimicrobial potency against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The phenylsulfanylmethyl group distinguishes the target compound from other isoxazole derivatives. Key comparisons include:

  • 3-(4-Methoxyphenyl)-5-phenylisoxazole: Lacks the sulfanylmethyl group, instead featuring a phenyl substituent. Synthesized via hypervalent iodine-induced cycloaddition .
  • [3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate : Incorporates a sulfonate ester and chlorophenyl group, differing in electronic effects (electron-withdrawing Cl vs. electron-donating OMe) and hydrogen-bonding capacity .

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Notable Properties Reference
3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole 4-Methoxyphenyl, phenylsulfanylmethyl Not provided Sulfur-enhanced lipophilicity N/A
3-(4-Methoxyphenyl)-5-phenylisoxazole 4-Methoxyphenyl, phenyl Not provided Synthesized via cycloaddition
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate 4-Methoxyphenyl, ethyl carboxylate 247.25 Ester group for derivatization
Crystallographic and Conformational Analysis
  • Compounds 4 and 5 (): Isostructural thiazole derivatives with fluorophenyl groups exhibit planar conformations except for a perpendicular fluorophenyl ring.
  • [3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate : DFT studies revealed intermolecular interactions via hydrogen bonds and π-π stacking, suggesting the target compound’s sulfanyl group may alter packing motifs .

Biological Activity

3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole is a compound of significant interest due to its potential biological activities. Isoxazole derivatives have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological assays, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride and a suitable phenyl sulfide under controlled conditions. The reaction can be optimized using various catalysts and solvents to improve yield and purity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of isoxazole derivatives, including this compound. The compound has shown promising results against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

These results indicate that the compound may be effective in treating infections caused by these pathogens, particularly at lower concentrations.

Anticancer Activity

Research has also highlighted the anticancer potential of isoxazole derivatives. In vitro studies using human cancer cell lines have demonstrated that this compound exhibits cytotoxic effects:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • HL-60 (promyelocytic leukemia)

The compound showed a dose-dependent decrease in cell viability with IC50 values ranging from 30 to 50 μM for MCF7 cells and approximately 40 μM for HL-60 cells. Mechanistic studies indicated that the compound induces apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, isoxazoles are known for their anti-inflammatory properties. The compound has been evaluated in models of inflammation, showing a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at Jagiellonian University evaluated the antibacterial activity of various isoxazole derivatives, including our compound. The findings suggested that modifications in the phenyl group significantly enhance antimicrobial potency against Gram-positive bacteria.
  • Case Study on Anticancer Mechanisms :
    Another research group focused on the mechanism of action of isoxazoles in cancer cells. They reported that treatment with this compound led to increased levels of p21^WAF-1, indicating cell cycle arrest, while simultaneously decreasing Bcl-2 expression, promoting apoptosis.

Q & A

Q. Methodology :

  • Data collection: Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).
  • Refinement: SHELXL-97 with riding H-atom models .

What strategies optimize the introduction of sulfanyl groups into isoxazole systems while avoiding undesired oxidation?

Q. Advanced Research Focus

  • Protection-deprotection : Use tert-butylthiol as a masked sulfur source, removed via TFA post-cyclization .
  • In situ generation : Thiophenol (PhSH) reacts with propargyl bromides under basic conditions (K₂CO₃/DMF) to form stable C–S bonds .
  • Reductive conditions : Add SnCl₂ or Zn dust during workup to reduce disulfide byproducts .

How do structural modifications (e.g., sulfanyl vs. sulfonyl substituents) impact the bioactivity of isoxazole derivatives?

Q. Advanced Research Focus

  • Sulfanyl (S–) : Enhances lipophilicity (logP ↑), improving membrane permeability. Shown to inhibit GR at IC₅₀ = 12 µM .
  • Sulfonyl (SO₂–) : Increases polarity and hydrogen-bonding capacity, potentially reducing off-target effects but lowering bioavailability .
  • SAR studies : Methylation at the 5-position (e.g., 5-methylisoxazole) boosts antitumor activity by stabilizing interactions with aurora kinase’s hydrophobic pocket .

What computational tools are recommended for analyzing non-covalent interactions in isoxazole crystal structures?

Q. Advanced Research Focus

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O, π-π) using CrystalExplorer .
  • DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis set predicts electrostatic potential surfaces, guiding solubility optimization .
  • IRI (Independent Gradient Model) : Visualizes weak interactions (e.g., van der Waals) in Multiwfn .

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